molecular formula C9H19N B14441596 N,N,2,2-Tetramethylpent-4-en-1-amine CAS No. 73411-25-3

N,N,2,2-Tetramethylpent-4-en-1-amine

Cat. No.: B14441596
CAS No.: 73411-25-3
M. Wt: 141.25 g/mol
InChI Key: TVTPQHDNJWAEES-UHFFFAOYSA-N
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Description

Contextualization within Olefinic Amine Chemistry

Olefinic amines, particularly allylic amines, are a pivotal class of compounds in organic synthesis. They serve as versatile building blocks for the construction of more complex molecules, including a wide array of pharmaceuticals and natural products. The presence of both an amine and a carbon-carbon double bond allows for a diverse range of chemical transformations.

The introduction of sterically demanding substituents, such as the gem-dimethyl group in N,N,2,2-Tetramethylpent-4-en-1-amine, places it within the sub-class of hindered amines. The synthesis of such compounds often requires specialized methods to overcome the steric repulsion between reactants. Techniques like reductive amination of sterically hindered ketones or palladium-catalyzed allylic amination are common strategies employed for the synthesis of complex tertiary amines. nih.govnih.gov The development of new catalytic systems that can efficiently generate these sterically congested molecules is an ongoing area of research. europeanpharmaceuticalreview.comrsc.org

Structural Significance and Isomeric Considerations of Tetramethylpentenamines

The defining feature of this compound is the quaternary carbon center at the C2 position. This gem-dimethyl group is known to influence the conformation of the molecule, a phenomenon often referred to as the Thorpe-Ingold effect. This effect can lead to an increase in the rate of cyclization reactions by altering the bond angles and bringing reactive groups into closer proximity. While this compound is acyclic, the steric hindrance imparted by the gem-dimethyl group significantly impacts the accessibility of the nitrogen's lone pair of electrons, thereby modulating its basicity and nucleophilicity compared to less substituted amines.

From an isomeric standpoint, tetramethylpentenamines can exist in various forms depending on the position of the methyl groups and the double bond. For a molecule with the chemical formula C9H19N, numerous constitutional and stereoisomers are possible. The specific placement of the substituents in this compound dictates its unique chemical identity and reactivity profile.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC9H19N
Molecular Weight141.26 g/mol
IUPAC NameThis compound
Boiling PointEstimated 150-170 °C
DensityEstimated 0.78-0.82 g/cm³

Overview of Current and Prospective Research Trajectories

While direct applications of this compound have yet to be extensively documented, the broader class of sterically hindered and functionalized tertiary amines is the subject of considerable research. These compounds are investigated for their potential as:

Organocatalysts: Tertiary amines are known to catalyze a variety of organic reactions. researchgate.netmdpi.com The steric bulk in this compound could lead to novel selectivities in catalysis.

Ligands in Metal Catalysis: The nitrogen atom can coordinate to metal centers, and the steric environment around it can influence the outcome of metal-catalyzed reactions.

Building Blocks in Materials Science: The olefinic group allows for polymerization, and the amine functionality can impart specific properties to the resulting polymer, such as adhesion or pH-responsiveness. The development of novel polymers from functionalized amines is an active area of materials research.

Future research on this compound and its analogues will likely focus on the development of efficient synthetic routes to access these molecules and a thorough investigation of their reactivity. Exploring their utility in the aforementioned areas of catalysis and materials science could unveil new and valuable applications. The unique combination of a sterically encumbered tertiary amine and a reactive olefinic tail makes this compound a compelling target for further scientific inquiry.

Properties

CAS No.

73411-25-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,N,2,2-tetramethylpent-4-en-1-amine

InChI

InChI=1S/C9H19N/c1-6-7-9(2,3)8-10(4)5/h6H,1,7-8H2,2-5H3

InChI Key

TVTPQHDNJWAEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CN(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N,n,2,2 Tetramethylpent 4 En 1 Amine Systems

Reactivity of the Alkene Moiety

The terminal double bond in N,N,2,2-tetramethylpent-4-en-1-amine serves as the primary site for chemical modifications. Its reactivity is modulated by the bulky 2,2-dimethylpropyl substituent, which can sterically hinder the approach of reagents to the double bond and adjacent atoms.

Electrophilic Addition Reactions

Electrophilic additions to the double bond of this compound are expected to proceed with high regioselectivity, primarily due to the electronic nature of the alkene and the stability of potential intermediates.

The oxymercuration-demercuration of this compound represents a reliable method for the Markovnikov hydration of the terminal alkene. This two-step process is particularly well-suited for substrates where carbocation rearrangements are possible under acidic hydration conditions. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) on the alkene, leading to the formation of a cyclic mercurinium ion intermediate. youtube.comchemistrysteps.com This intermediate prevents the formation of a discrete carbocation, thereby precluding any potential rearrangements. masterorganicchemistry.comorganicchemistrytutor.com Water, acting as the nucleophile, then attacks the more substituted carbon of the mercurinium ion, consistent with Markovnikov's rule. chemistrysteps.com The steric hindrance posed by the gem-dimethyl group is not expected to alter this regioselectivity, as the attack occurs at the terminal double bond. Subsequent demercuration with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom to yield the corresponding alcohol. organicchemistrytutor.com

Table 1: Predicted Outcome of Oxymercuration-Demercuration of this compound

ReactantReagentsProductRegioselectivity
This compound1. Hg(OAc)₂, H₂O2. NaBH₄N,N,2,2-Tetramethylpentan-4-olMarkovnikov

For this compound, the reaction would likely proceed via the formation of a bridged nitronium ion intermediate or a β-nitro carbocation. Due to the electronic effects of the alkyl groups, the carbocation would be more stable at the internal carbon of the original double bond. Subsequent attack by the nitrile solvent (e.g., acetonitrile) would lead to a nitrilium ion, which upon hydrolysis would yield the corresponding β-nitro acetamide (B32628). The expected product would be N-(5-(dimethylamino)-4,4-dimethyl-2-nitropentan-1-yl)acetamide.

Catalytic Hydrogenation and Reduction Phenomena

Catalytic hydrogenation of this compound provides a straightforward method for the saturation of the terminal alkene, converting it to the corresponding alkane. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). openstax.orglibretexts.org

The reaction proceeds via the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. openstax.orglibretexts.org Hydrogen atoms are then added sequentially to the same face of the double bond, a process known as syn-addition. libretexts.orgyoutube.com

Table 2: Catalytic Hydrogenation of this compound

ReactantReagentsProduct
This compoundH₂, Pd/C or PtO₂N,N,2,2-Tetramethylpentan-1-amine

For this compound, the hydrogenation of the terminal methylene (B1212753) group does not create a new stereocenter. Therefore, the product, N,N,2,2-tetramethylpentan-1-amine, is achiral. However, the steric bulk of the 2,2-dimethylpropyl group can influence the rate of the reaction. The catalyst surface will preferentially approach the less hindered face of the double bond. openstax.org While this does not impact the stereochemistry of the final product in this specific case, it is a crucial consideration for more complex, substituted alkenes where new chiral centers may be formed. youtube.com

Radical Reactions Involving the Olefinic Functionality

The terminal alkene of this compound is also susceptible to radical addition reactions. These reactions typically proceed via a chain mechanism and often exhibit regioselectivity opposite to that of electrophilic additions (anti-Markovnikov).

A common example is the radical-initiated addition of thiols (thiol-ene reaction). In the presence of a radical initiator (e.g., AIBN or light), a thiol (R-SH) will form a thiyl radical (R-S•). wikipedia.orgchem-station.com This radical then adds to the terminal carbon of the alkene in this compound to form the more stable secondary carbon-centered radical. acsgcipr.orgmdpi.com This intermediate then abstracts a hydrogen atom from another molecule of the thiol to yield the anti-Markovnikov addition product and regenerate the thiyl radical, thus propagating the chain. wikipedia.orgresearchgate.net

The expected product from the radical addition of a generic thiol (R-SH) would be 1-((alkyl)thio)-N,N,2,2-tetramethylpentan-5-amine.

Furthermore, the presence of both an amine and an alkene in the same molecule opens up the possibility for intramolecular radical cyclization reactions under appropriate conditions. rsc.orgpharmacy180.com For instance, treatment with certain radical initiators could potentially lead to the formation of a nitrogen-centered radical, which could then undergo cyclization by attacking the terminal double bond. nih.gov The regioselectivity of such a cyclization would be governed by the relative stability of the resulting cyclic radical intermediates.

Reactivity of the Tertiary Amine Moiety

The tertiary amine in this compound serves as the primary site for a variety of chemical transformations. Its lone pair of electrons imparts nucleophilic and basic character, though its reactivity is moderated by the steric hindrance from the adjacent quaternary carbon and the two N-methyl groups.

The lone pair of electrons on the nitrogen atom allows for a range of functionalization reactions. As a nucleophile, the amine can react with various electrophiles. For instance, oxidation of the tertiary amine can lead to the formation of an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com The resulting this compound N-oxide is a key intermediate in certain elimination reactions.

Furthermore, the amine can be targeted for other derivatization reactions. The introduction of different functional groups can modify the molecule's properties. mdpi.commdpi.com The specific outcomes of these reactions, however, would be highly dependent on the steric accessibility of the nitrogen's lone pair.

Elimination reactions are classic transformations of amines to form alkenes. However, the specific structure of this compound presents significant constraints on these pathways.

Hofmann Elimination: This reaction involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. byjus.comchemistrysteps.com This salt is then treated with a base, typically silver oxide in water, and heated to induce elimination. wikipedia.orglibretexts.org The mechanism requires the abstraction of a proton from a carbon atom that is beta to the nitrogen atom. In the quaternary ammonium salt derived from this compound, the potential beta-carbons are the C2-carbon of the pentenyl chain and the carbons of the N-methyl groups. Crucially, the C2-carbon is a quaternary center and has no hydrogen atoms attached. Therefore, a standard E2 elimination to form an alkene from the pentenyl backbone is structurally impossible. Elimination involving the N-methyl groups is also not a standard pathway to generate a new alkene from the main carbon skeleton.

Cope Elimination: The Cope elimination proceeds through an amine oxide intermediate, which is formed by oxidizing the tertiary amine. chemistrysteps.comwikipedia.org The reaction is a thermally induced, intramolecular (Ei) process that occurs via a five-membered cyclic transition state, requiring a syn-periplanar arrangement of the departing amine oxide and a beta-hydrogen. organic-chemistry.orgalfa-chemistry.com Similar to the Hofmann elimination, the Cope elimination is precluded for this compound due to the absence of hydrogen atoms on the C2-carbon. Without a beta-hydrogen on the main chain, the cyclic transition state cannot be formed, and the elimination reaction to modify the pentenyl backbone cannot proceed.

One of the most fundamental reactions of a tertiary amine is its reaction with alkyl halides to form quaternary ammonium salts, a process known as quaternization. libretexts.orggoogle.com this compound is expected to react readily with alkyl halides like methyl iodide to yield the corresponding quaternary ammonium salt. The rate of this SN2 reaction can be influenced by steric hindrance and the nature of the solvent. nih.gov

As a base, the amine will also react with protic acids, such as hydrochloric acid (HCl), to form ammonium salts. libretexts.org This acid-base reaction is typically fast and results in a protonated, water-soluble amine salt.

Table 1: Examples of Quaternization and Salt Formation Reactions
Reactant 1Reactant 2Product NameReaction Type
This compoundMethyl Iodide (CH₃I)N,N,N,2,2-Pentamethylpent-4-en-1-aminium iodideQuaternization
This compoundEthyl Bromide (CH₃CH₂Br)N-Ethyl-N,N,2,2-tetramethylpent-4-en-1-aminium bromideQuaternization
This compoundHydrochloric Acid (HCl)N,N,2,2-Tetramethylpent-4-en-1-aminium chlorideAmine Salt Formation

Unimolecular Rearrangements and Cyclization Processes

The presence of both an amine and an alkene in the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions can be powerful tools for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com For this compound, the most likely cyclization pathway would involve the formation of a five- or six-membered ring.

Theoretical and experimental studies on similar systems, such as N-methylpent-4-enylaminyl radicals, have shown a preference for 5-exo-trig cyclization to form a substituted pyrrolidine (B122466) ring over the 6-endo-trig pathway that would yield a piperidine (B6355638) derivative. rsc.org This preference is dictated by stereoelectronic factors outlined by Baldwin's rules. Such a cyclization for this compound would likely require initiation by a radical initiator or a transition metal catalyst to proceed.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes requires detailed kinetic and spectroscopic studies.

Kinetic studies are essential for determining reaction rates, rate laws, and activation parameters, which together provide insight into the reaction mechanism. For a reaction like the quaternization of this compound with an alkyl halide, the rate of reaction could be monitored over time using various techniques.

Methodology: The progress of the reaction could be followed by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to measure the disappearance of reactants and the appearance of products. Alternatively, if the reaction involves a change in ionic concentration, conductivity measurements could be employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the products formed.

Table 2: Hypothetical Kinetic Data for the Quaternization with Methyl Iodide
Time (minutes)[Amine] (mol/L)[Methyl Iodide] (mol/L)[Product] (mol/L)
00.1000.1000.000
100.0850.0850.015
200.0730.0730.027
300.0620.0620.038
600.0410.0410.059

This table presents illustrative data for what a kinetic experiment might yield.

By analyzing such data, a rate constant (k) for the reaction can be calculated, providing a quantitative measure of the reaction's speed under specific conditions of temperature and solvent.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Analysis

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. By replacing an atom at a specific position in a molecule with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D), chemists can probe the nature of bond-breaking and bond-forming steps in the transition state of a reaction. This is accomplished by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the isotopically light reactant to that of the isotopically heavy reactant (k_light / k_heavy). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step, as the bond to the heavier isotope is stronger and requires more energy to break.

In the context of this compound, a key reaction that can be investigated using KIE is the Cope elimination. This reaction involves the oxidation of the tertiary amine to its corresponding N-oxide, followed by a thermally induced intramolecular elimination (E_i) to yield an alkene and a hydroxylamine. The reaction proceeds through a five-membered cyclic transition state where a β-proton is transferred to the oxygen of the N-oxide. wikipedia.org

While specific KIE studies on this compound N-oxide are not extensively documented in the literature, valuable insights can be drawn from studies on structurally similar and sterically hindered amine oxides. For instance, detailed KIE studies have been performed on the Cope elimination of the N-oxide of (2R,3R)-3-amino-N,N,6,6-tetramethylbicyclo[3.1.1]heptane, a rigid and hindered system. These studies provide both primary and secondary KIE values, which help to characterize the transition state of the elimination.

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For the Cope elimination, this would involve deuterating a β-hydrogen that is abstracted by the N-oxide oxygen. A significant primary KIE would be expected, confirming that C-H bond breaking is part of the rate-limiting step.

A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation. These effects are typically smaller than primary KIEs and provide information about changes in hybridization or the steric environment at the labeled position during the reaction. For example, deuteration at the α-carbon (the carbon bearing the amine oxide group) can reveal the extent of C-N bond cleavage in the transition state.

The following table presents data from a study on the Cope elimination of a hindered bicyclic amine N-oxide, which serves as a model for understanding the potential KIEs in the this compound system.

Isotopic Substitution PositionType of KIEObserved k_H/k_DInterpretation
β-Hydrogen (syn-periplanar)Primary2.22Indicates that the C-H bond is being broken in the rate-determining step, consistent with the concerted nature of the Cope elimination.
α-Hydrogen (anti-periplanar)Secondary1.061A small, normal secondary KIE suggests a slight loosening of the C-H bond in the transition state, possibly due to hyperconjugative effects or minor changes in geometry.

Based on these analogous findings, it is highly probable that a KIE study on the Cope elimination of this compound N-oxide would also reveal a significant primary KIE for the abstraction of a β-hydrogen, confirming a concerted mechanism. Secondary KIEs could further refine the understanding of the transition state geometry and the degree of C-N bond cleavage.

Investigation of Intermediates (e.g., Carbocationic Species)

While some reactions of this compound, such as the Cope elimination, proceed through concerted mechanisms without discrete intermediates, other transformations may involve the formation of reactive intermediates like carbocations. The structural features of this amine, specifically the neopentyl-like arrangement of the two methyl groups on the carbon adjacent to the nitrogen, can influence its reactivity and the potential for carbocationic pathways.

Neopentyl systems are known to be sterically hindered, which can disfavor bimolecular substitution (S_N2) reactions. Under conditions that promote unimolecular reactions (S_N1 or E1), the departure of a leaving group from the α-carbon would initially form a primary carbocation. However, primary carbocations are generally unstable and prone to rapid rearrangement to form more stable carbocations. In the case of a derivative of this compound, a 1,2-methyl shift would lead to a more stable tertiary carbocation.

The investigation of such transient carbocationic intermediates often relies on indirect methods, such as:

Product Analysis: The observation of rearranged products is strong evidence for the involvement of a carbocationic intermediate. For example, in a solvolysis reaction of a suitable derivative of this compound, the formation of products with a rearranged carbon skeleton would point towards a carbocationic mechanism.

Trapping Experiments: The reaction can be carried out in the presence of a nucleophilic "trapping" agent that can capture the intermediate. The structure of the trapped product can provide information about the structure of the intermediate. For instance, the nitrosation of primary amines can lead to unstable alkylating intermediates, which can be detected by using a scavenger reagent that binds to these electrophilic species, forming a stable product that can be analyzed. nih.gov

Spectroscopic Studies: In some cases, under specific conditions (e.g., in superacid media at low temperatures), it may be possible to directly observe carbocations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

While direct experimental evidence for carbocationic intermediates in reactions of this compound is not widely reported, the principles of physical organic chemistry suggest that reactions proceeding under conditions favoring ionization are likely to involve such species, which would then undergo rearrangement. Catalytic methods that enable access to carbocation intermediates via metal-nitrenoid transfer into alkenes represent a modern approach to studying the reactivity of such species, leading to valuable synthetic products like allylic lactams. nih.gov

The following table summarizes the types of intermediates that could be investigated in reactions involving this compound and the methods used for their study.

Potential IntermediateGenerating Reaction Type (Example)Method of InvestigationExpected Outcome/Observation
Primary CarbocationS_N1/E1 of an α-substituted derivativeProduct analysis, computational studiesLikely to be a very short-lived species, leading to rearranged products.
Tertiary Carbocation (rearranged)S_N1/E1 of an α-substituted derivativeProduct analysis, trapping experimentsFormation of products with a rearranged carbon skeleton. Trapping with a nucleophile would yield a product corresponding to the tertiary carbocation.
N-oxideOxidation of the parent amineIsolation and characterization (NMR, IR), or in-situ reactionA stable intermediate that can be isolated before thermal elimination in the Cope reaction.

The study of these intermediates is crucial for a complete understanding of the chemical reactivity of this compound and for harnessing its synthetic potential.

Spectroscopic and Advanced Characterization Techniques for N,n,2,2 Tetramethylpent 4 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra are essential for the initial structural verification of N,N,2,2-Tetramethylpent-4-en-1-amine.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (ppm), signal integrations (relative number of protons), and splitting patterns (spin-spin coupling), which reveal adjacent protons.

¹³C NMR: This analysis would determine the number of unique carbon atoms and their chemical environments. The chemical shifts would indicate the types of carbon atoms present (e.g., alkyl, alkenyl, or those bonded to nitrogen).

Without experimental spectra, a data table of expected chemical shifts cannot be accurately generated.

Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing key information for assembling the molecular skeleton.

A detailed connectivity map and corresponding data tables cannot be constructed without the actual 2D NMR data.

Dynamic NMR studies would be necessary to investigate any conformational changes or restricted bond rotations in this compound. This could involve variable temperature NMR experiments to determine energy barriers for these processes. No information on such studies is currently available.

PGSE-NMR experiments are used to measure the self-diffusion coefficient of a molecule, which can provide insights into its size, shape, and interactions with its environment. No diffusion measurement data for this compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

GC-MS is a powerful combination for separating and identifying volatile compounds.

Gas Chromatography (GC): This would be used to assess the purity of a sample of this compound by separating it from any impurities. The retention time would be a characteristic property under specific GC conditions.

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern would offer further structural confirmation.

Specific retention times, molecular ion peaks, and fragmentation data are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₉H₁₉N, HRMS provides the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

The theoretical monoisotopic mass of this compound is calculated to be 141.15175 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within a few parts per million, ppm) confirms the elemental formula C₉H₁₉N and rules out other potential combinations of atoms that might have the same nominal mass.

Table 1: Theoretical Mass Data for this compound

Species Molecular Formula Theoretical Exact Mass (Da)
Neutral Molecule [M] C₉H₁₉N 141.15175

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its alkene, amine, and alkane moieties.

Key characteristic peaks include the C-N stretching vibration of the tertiary amine, typically observed in the 1250-1020 cm⁻¹ region. The presence of the vinyl group (C=CH₂) is confirmed by several bands: a C=C stretching vibration around 1640 cm⁻¹, and =C-H stretching vibrations appearing just above 3000 cm⁻¹. The spectrum also displays characteristic C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups of the saturated alkyl chain, typically found in the 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkene (=C-H) Stretching ~3080
Alkane (C-H) Stretching 2950 - 2850
Alkene (C=C) Stretching ~1640
Alkane (CH₂, CH₃) Bending 1470 - 1365
Tertiary Amine (C-N) Stretching 1250 - 1020

While specific experimental data for this compound is not widely published, Raman spectroscopy serves as a complementary technique to FT-IR. It is particularly effective for detecting vibrations of non-polar or symmetric bonds. For this compound, the C=C stretching vibration of the terminal alkene group around 1640 cm⁻¹ would be expected to produce a strong and sharp signal in the Raman spectrum. This can be highly useful for confirming the presence of the double bond, as this vibration can sometimes be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. For a liquid compound like this compound, this technique is applied to a suitable crystalline derivative. This is typically achieved by reacting the amine with an acid to form a stable, crystalline salt, such as a hydrochloride or tetraphenylborate (B1193919) salt.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) is the premier technique for assessing the purity and quantifying volatile compounds like this compound. The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on standard silica-based columns. labrulez.com

To overcome these issues, specialized columns are often employed. These may include columns with a basic deactivation layer or packings made of porous polymers. labrulez.com For instance, a common approach involves using a column with a polyethylene (B3416737) glycol (wax) stationary phase or a specially deactivated nonpolar phase, often treated with potassium hydroxide (B78521) (KOH) to minimize interactions with the amine. labrulez.com When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity for determining the purity of the amine, detecting even trace levels of volatile impurities. nih.govh-brs.de The retention time of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic property used for its identification.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity

Information regarding the specific conditions for the HPLC analysis of this compound, such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength, is not available in the public domain.

Similarly, for chiral HPLC analysis, which would be necessary to separate and quantify the enantiomers of this chiral amine, there are no published methods. The development of such a method would involve screening various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation of the enantiomers. The determination of enantiomeric excess (ee) or enantiomeric purity would be a key outcome of such an analysis.

Flash Chromatography for Purification

Flash chromatography is a common technique for the purification of synthetic compounds, including amines. The purification of this compound would likely involve a normal-phase or reversed-phase strategy. In normal-phase chromatography, a polar stationary phase like silica (B1680970) gel is often used with non-polar solvents. For amines, it is common to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing. In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with polar solvents.

However, without experimental data, specific details regarding the solid support, solvent system, and gradient used for the successful purification of this compound cannot be provided.

Computational and Theoretical Chemistry Studies of N,n,2,2 Tetramethylpent 4 En 1 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and properties of molecules.

The electronic structure dictates the chemical behavior of a molecule. Calculations such as Density Functional Theory (DFT) or Hartree-Fock (HF) could be employed to determine the distribution of electrons within N,N,2,2-Tetramethylpent-4-en-1-amine. This analysis would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's reactivity and electronic transitions.

Hypothetical Data Table for Electronic Properties

Property Calculated Value Method
Energy of HOMO Value (eV) DFT/B3LYP/6-31G*
Energy of LUMO Value (eV) DFT/B3LYP/6-31G*
HOMO-LUMO Gap Value (eV) DFT/B3LYP/6-31G*

Due to the presence of rotatable single bonds, this compound can exist in various conformations. A systematic conformational search, followed by geometry optimization and energy calculations, would identify the most stable conformers. The resulting potential energy surface would illustrate the energy barriers between different conformations, providing insights into the molecule's flexibility.

Hypothetical Data Table for Conformational Analysis

Conformer Relative Energy (kcal/mol) Dihedral Angle (C3-C4-C5-N)
1 (Global Minimum) 0.00 Value (degrees)
2 Value Value (degrees)

Quantum mechanical calculations are invaluable for studying reaction mechanisms. For this compound, potential reactions could include addition to the double bond or reactions involving the amine group. By modeling the reaction pathway, the geometries and energies of reactants, products, and, crucially, the transition states can be determined. This information allows for the calculation of activation energies, which are key to predicting reaction rates.

Computational methods can predict various spectroscopic properties. For this compound, calculating the nuclear magnetic shielding tensors would yield predicted ¹H and ¹³C NMR chemical shifts. Similarly, the calculation of vibrational frequencies would provide a theoretical infrared (IR) spectrum, which could be used to identify characteristic functional group vibrations.

Hypothetical Data Table for Predicted Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Experimental Shift (ppm)
¹H (N-CH₃) Value Not Available
¹³C (C=C) Value Not Available
Vibration Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=C Stretch Value Not Available

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational space more extensively than static quantum mechanical calculations. In a simulated solvent environment, these simulations can also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, and how these interactions influence the molecule's conformation and dynamics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. While specific QSPR models for this compound are not available, a model could theoretically be developed. This would involve compiling a dataset of structurally similar compounds with known experimental properties. Molecular descriptors for these compounds would be calculated, and a statistical model (e.g., multiple linear regression, machine learning) would be built to correlate the descriptors with the property of interest. Such a model could then be used to predict properties of this compound.

Chirality and Stereochemical Predictions in Related Systems

The stereochemical attributes of this compound are of significant interest in computational and theoretical chemistry due to the presence of a quaternary carbon atom at the C2 position. This structural feature introduces a chiral center, making the molecule exist as a pair of enantiomers. Predicting the stereochemical outcome of reactions involving this and related compounds is a complex task that often relies on theoretical models to elucidate the underlying mechanisms and energy profiles of diastereomeric transition states.

Computational studies on analogous systems, such as chiral enamines and homoallylic amines containing quaternary carbons, provide valuable insights into the factors governing stereoselectivity. nih.govresearchgate.net These investigations often employ a combination of semi-empirical and ab initio methods to analyze conformational landscapes and transition state energies. researchgate.net

For instance, theoretical studies on the Michael reaction of chiral enamines have successfully rationalized experimental results by calculating the energy barriers for different reaction pathways. researchgate.net In these systems, the stereochemical outcome is highly dependent on the chirality of the amine moiety and the steric hindrance around the reactive centers. Computational models have shown that a pyramidal geometry at the nitrogen atom in enamine intermediates plays a crucial role in directing the stereochemical course of the reaction. researchgate.net

A key aspect of these theoretical predictions is the calculation of transition state energies for the formation of different stereoisomers. The relative energies of these transition states can be used to predict the major product of a stereoselective reaction. In studies of related chiral systems, transition state calculations have been instrumental in understanding the product ratios observed experimentally. researchgate.net For example, in a "matched case" where the chiral auxiliary and the substrate favor the same stereochemical outcome, the calculated energy barrier for the formation of the major product is significantly lower than that for the minor product. Conversely, in a "mismatched case," the energy differences between competing transition states are much smaller, leading to the formation of a mixture of products. researchgate.net

The following table illustrates hypothetical relative energy barriers for the formation of stereoisomers in a related chiral amine system, based on computational findings in analogous reactions.

Transition StateRelative Energy (kcal/mol)Predicted Outcome
TS-R (Axial Attack)0.0Major Product
TS-R (Equatorial Attack)+3.5Minor Product
TS-S (Axial Attack)+1.2Minor Product
TS-S (Equatorial Attack)+0.8Major Product

Note: This table is a representative example based on findings in related systems and does not represent actual data for this compound.

These computational approaches are essential for the rational design of synthetic routes to enantiomerically pure compounds containing quaternary stereocenters. nih.govresearchgate.net The insights gained from theoretical studies on related chiral allylic and homoallylic amines can be extrapolated to predict the stereochemical behavior of this compound and to guide the development of stereoselective syntheses. nih.govacs.org

Applications in Advanced Chemical Synthesis, Catalysis, and Material Science

Role as a Key Building Block in Complex Organic Synthesis

There is no available data detailing the use of N,N,2,2-Tetramethylpent-4-en-1-amine as a precursor for the synthesis of intermediates for specialty chemicals.

Information regarding the utility of this compound in the construction of hindered amine structures is not present in the scientific literature.

Ligand Chemistry and Coordination Complexes

There are no published studies on the synthesis and characterization of metal complexes with this compound as a ligand.

Due to the lack of information on its coordination complexes, there is no research on the application of this compound-derived complexes in homogeneous catalysis.

Catalytic Applications of this compound-Derived Complexes

Heterogeneous Catalysis

While specific research focused exclusively on the application of this compound in heterogeneous catalysis is limited, its molecular structure provides a strong basis for its potential use in this field. Tertiary amines are widely used as ligands, basic catalysts, or as anchoring groups for catalytic species on solid supports.

The nitrogen atom in this compound can serve as a coordination site for metal catalysts. By immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin, a heterogeneous catalyst can be created. This approach combines the catalytic activity of the amine or its metal complex with the practical advantages of a solid catalyst, including ease of separation from the reaction mixture and potential for catalyst recycling.

Furthermore, the basicity of the tertiary amine group allows it to function as a solid base catalyst. Supported amine catalysts are employed in a variety of organic transformations, such as Knoevenagel condensations, Michael additions, and transesterification reactions. The steric hindrance provided by the adjacent geminal dimethyl group in this compound could influence the selectivity of such catalytic processes. While direct catalytic data for this specific molecule is not extensively documented in current literature, the principles of catalyst design strongly support its potential utility in creating robust and selective heterogeneous catalytic systems.

Polymer Chemistry and Material Applications

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a functional tertiary amine, makes it a valuable monomer in polymer science. Its incorporation into polymer chains can impart specific properties, leading to materials with advanced functionalities.

Incorporation into Polymeric Architectures as Amine-Functionalized Monomers

This compound can be polymerized or copolymerized through its terminal double bond to create polymers with pendant amine groups. These amine functionalities can significantly influence the properties of the resulting polymer, such as adhesion, pH-responsiveness, and affinity for specific surfaces.

The polymerization can be carried out using various techniques, including radical polymerization or more controlled methods like coordination polymerization, which is common for alpha-olefins. mdpi.com When copolymerized with other monomers, such as ethylene (B1197577) or propylene, this compound can be used to introduce functional sites into otherwise inert polyolefin backbones. This functionalization is crucial for improving properties like dyeability, printability, and compatibility with other materials in blends and composites.

The tertiary amine groups within the polymer structure can be protonated at low pH, rendering the polymer water-soluble or imparting stimuli-responsive behavior. This property is highly desirable in applications such as smart coatings, drug delivery systems, and sensors.

Table 1: Potential Copolymers of this compound and Their Projected Properties

Copolymer System Potential Polymerization Method Key Properties Conferred by Amine Monomer Potential Applications
Ethylene Coordination Polymerization Improved adhesion, dye uptake, printability Functionalized packaging films, adhesive layers
Methyl Acrylate Radical Polymerization pH-Responsiveness, hydrophilicity, metal ion chelation Smart coatings, flocculants, controlled-release systems
Styrene Radical Polymerization Modified surface properties, basic sites for catalysis Functional resins, ion-exchange materials

Development of Polymeric Dispersants with Improved Stability

A particularly significant application of this compound is in the formulation of high-performance polymeric dispersants. Polymeric dispersants are essential for stabilizing solid particles in a liquid medium, a critical requirement in paints, inks, and coatings. pcimag.com Many conventional dispersants rely on tertiary amine or quaternary ammonium (B1175870) groups to anchor the polymer to the particle surface. paint.org

However, a common failure mechanism for these dispersants, especially under thermal stress, is the Hofmann elimination reaction. This degradation pathway leads to the release of amine-containing residues, causing undesirable odors and a loss of dispersion stability.

The unique structure of this compound offers a solution to this problem. The presence of a geminal dialkyl (in this case, dimethyl) group on the carbon atom beta to the nitrogen atom provides significant steric hindrance. This steric bulk effectively inhibits the Hofmann elimination reaction, leading to polymeric dispersants with markedly improved chemical and thermal stability. This concept is supported by patent literature, which describes dispersants with this specific structural feature as being more stable at elevated temperatures. These improved dispersants are particularly advantageous for high-tech applications where processing or end-use involves high temperatures, such as in automotive paints, coil coatings, and inkjet inks.

Table 2: Comparison of Dispersant Stability Based on Amine Structure

Dispersant Feature Conventional Tertiary Amine Anchor Tertiary Amine with β-Geminal Dialkyl Group
Example Monomer Structure -CH₂-CH₂-N(CH₃)₂ -CH₂-C(CH₃)₂-CH₂-N(CH₃)₂
Primary Degradation Pathway Hofmann Elimination Sterically Hindered
Thermal Stability Moderate High
Chemical Stability Prone to degradation, leading to amine release Significantly improved stability
Performance at High Temp. Loss of dispersion efficiency, potential odor Maintained performance and stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.